molecular formula C23H22N4O6 B15284725 N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide

N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide

Cat. No.: B15284725
M. Wt: 450.4 g/mol
InChI Key: DCJRNHOMVCGKCG-HKKPEAQQSA-N
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Description

N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzofuran core, nitro and hydroxy functional groups, and imine linkages, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors under acidic or basic conditions.

    Introduction of Nitro and Hydroxy Groups: Nitration and hydroxylation reactions are employed to introduce the nitro and hydroxy groups onto the dibenzofuran core. These reactions typically require strong acids like nitric acid and sulfuric acid for nitration, and oxidizing agents for hydroxylation.

    Formation of Imine Linkages: The imine linkages are formed through condensation reactions between the aldehyde or ketone groups on the dibenzofuran core and amines. This step often requires mild acidic or basic conditions to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The imine linkages can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the imine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under mild acidic or basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro and hydroxy groups may play a role in redox reactions, while the imine linkages could interact with biological macromolecules such as proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2-hydroxy-3-nitrobenzylideneamino)]-2-[(E)-1-phenylethylideneamino]oxyacetamide
  • N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxypropionamide

Uniqueness

N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H22N4O6

Molecular Weight

450.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide

InChI

InChI=1S/C23H22N4O6/c1-14(15-7-3-2-4-8-15)26-32-13-21(28)25-24-12-17-22-16-9-5-6-10-19(16)33-20(22)11-18(23(17)29)27(30)31/h2-4,7-8,11-12,29H,5-6,9-10,13H2,1H3,(H,25,28)/b24-12+,26-14+

InChI Key

DCJRNHOMVCGKCG-HKKPEAQQSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N/N=C/C1=C(C(=CC2=C1C3=C(O2)CCCC3)[N+](=O)[O-])O)/C4=CC=CC=C4

Canonical SMILES

CC(=NOCC(=O)NN=CC1=C(C(=CC2=C1C3=C(O2)CCCC3)[N+](=O)[O-])O)C4=CC=CC=C4

Origin of Product

United States

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